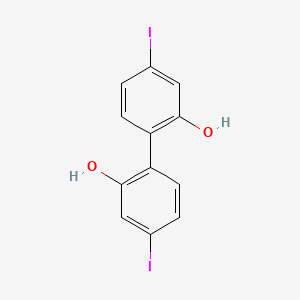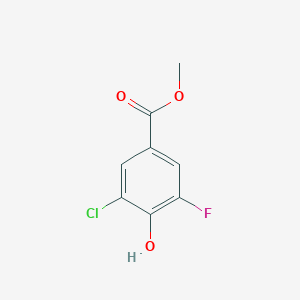
1,4,3-Oxathiazinane 4,4-dioxide
Übersicht
Beschreibung
1,4,3-Oxathiazinane 4,4-dioxide is a chemical compound with the molecular formula C3H7NO3S . It is part of the Oxathiazinane substance class, which is characterized by a high diversity of chemical structures . This compound has been shown to possess antineoplastic properties, as demonstrated on pancreatic carcinoma .
Synthesis Analysis
The synthesis of Oxathiazinane derivatives, including 1,4,3-Oxathiazinane 4,4-dioxide, has been investigated in recent years . The process involves the intramolecular C–H bond amination reaction of sulfamate ester derivatives .Molecular Structure Analysis
The molecular structure of 1,4,3-Oxathiazinane 4,4-dioxide consists of 13 bonds in total, including 6 non-H bonds, 1 six-membered ring, 1 aliphatic ether, and 1 sulfonamide .Physical And Chemical Properties Analysis
1,4,3-Oxathiazinane 4,4-dioxide has a molecular weight of 137.16 . It is a white to yellow solid in its physical form .Wissenschaftliche Forschungsanwendungen
Antineoplastic Activity
Misetionamide has shown broad antineoplastic activity in 15 different cancer types, including multiple human cancer cell lines . It has been found to reduce energy metabolism by inhibiting aerobic glycolysis . This leads to a reduction in the progression of tumor cell volume in multiple cancer cell lines, including pancreatic and ovarian cancer . In ovarian tumor xenograft models, Misetionamide even produced a regression in the original tumor volume .
Synergism with Other Anticancer Agents
Misetionamide has been found to demonstrate strong synergism with other anticancer agents, including gemcitabine, bevacizumab, and PARP inhibitors . This suggests that Misetionamide could be used in combination with these agents to enhance their anticancer effects .
Selectivity for Cancer Cells
Misetionamide is a tumor cell selective drug . It has been found to cause cancer cell death by disrupting its energy metabolism, while not affecting normal cells . This selectivity makes Misetionamide a promising therapeutic agent for cancer treatment .
Induction of Cancer Cell Cycle Block
Misetionamide has been shown to induce a cancer cell cycle block . This would inhibit tumor cells from replicating and thus inhibit tumor growth .
Reduction of Tumor Volume
Misetionamide has been found to reduce tumor volume by 30-40% in xenograft mouse models . This suggests that Misetionamide could be effective in reducing tumor size in vivo .
Potential for Clinical Use
The concentrations at which Misetionamide induces a 10-fold increase in apoptosis and inhibits cancer cell growth have been shown to be clinically achievable in an ongoing Phase 1 clinical trial . This suggests that Misetionamide could potentially be used in clinical settings for cancer treatment .
Wirkmechanismus
Target of Action
Misetionamide primarily targets Lipopolysaccharide (LPS) . LPS is a major component of the outer membrane of Gram-negative bacteria and plays a crucial role in bacterial pathogenesis. Misetionamide also functions as a glyceraldehyde-3-phosphate dehydrogenase (GAPDH) inhibitor , a key enzyme in the glycolytic pathway.
Mode of Action
Misetionamide exhibits a unique dual mechanism of action. It selectively disrupts the energy metabolism of cancer cells, leading to cancer cell death . Additionally, it impacts nuclear factor-κB (NFκB), which affects cancer cells’ ability for protein synthesis and DNA transcription, thereby restricting cancer cell growth and proliferation .
Biochemical Pathways
Misetionamide’s mode of action involves the inhibition of the glycolytic pathway, specifically by targeting GAPDH . This disruption of energy metabolism leads to cancer cell death. Furthermore, it impacts the NFκB pathway, which plays a crucial role in regulating the immune response to infection and is involved in cellular responses to stimuli such as stress, cytokines, free radicals, and heavy metals .
Pharmacokinetics
It is known that misetionamide is administered in combination with other drugs in clinical trials, such as gemcitabine, for the treatment of advanced pancreatic cancer .
Result of Action
Misetionamide has demonstrated broad antineoplastic activity in multiple cancer models . It has shown to increase cytotoxicity readings and indications of cell cycle blockage in pancreatic and ovarian cell lines . In mouse xenograft models, Misetionamide administration resulted in a reduction of 30-40% in tumor volume .
Action Environment
The action of Misetionamide can be influenced by various environmental factors. For instance, the presence of other drugs, such as gemcitabine, can potentially affect the efficacy of Misetionamide . .
Safety and Hazards
Zukünftige Richtungen
The future research directions for 1,4,3-Oxathiazinane 4,4-dioxide could involve further investigation into its structure and activity relationship, particularly regarding its antineoplastic activity and potential correlation with antibacterial activity . Additionally, more research is needed to fully understand its safety profile and potential applications in cancer treatment .
Eigenschaften
IUPAC Name |
1,4,3-oxathiazinane 4,4-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3S/c5-8(6)2-1-7-3-4-8/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDARLKSYBCZRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)NCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Misetionamide | |
CAS RN |
856785-75-6 | |
| Record name | Misetionamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856785756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Misetionamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/489TQ24FC1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[2-(3-Aminophenoxy)ethyl]dimethylamine dihydrochloride](/img/structure/B6335421.png)



![N-[4-(Trifluoromethyl)benzyl]cyclopropanamine hydrochloride](/img/structure/B6335457.png)



